Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Medicinal chemistry Structure-activity relationships Target engagement

2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (MW 394.29 g/mol, C₁₃H₁₃Cl₂N₃O₃S₂, InChIKey: MIXYKCYFERPBCM-UHFFFAOYSA-N) is a synthetic benzamide derivative bearing a 5-position isopropylsulfamoyl group and a thiazol-2-yl amide terminus. The compound falls within the generic scope of 1,3-thiazol-2-yl substituted benzamide patents assigned to Bayer AG, which disclose P2X3 purinoceptor antagonist activity for this structural class in the context of neurogenic disorder indications.

Molecular Formula C13H13Cl2N3O3S2
Molecular Weight 394.3 g/mol
Cat. No. B4767412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC13H13Cl2N3O3S2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O3S2/c1-7(2)18-23(20,21)11-5-8(9(14)6-10(11)15)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H3,(H,16,17,19)
InChIKeyMIXYKCYFERPBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Core Properties and Procurement-Relevant Context


2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (MW 394.29 g/mol, C₁₃H₁₃Cl₂N₃O₃S₂, InChIKey: MIXYKCYFERPBCM-UHFFFAOYSA-N) is a synthetic benzamide derivative bearing a 5-position isopropylsulfamoyl group and a thiazol-2-yl amide terminus [1]. The compound falls within the generic scope of 1,3-thiazol-2-yl substituted benzamide patents assigned to Bayer AG, which disclose P2X3 purinoceptor antagonist activity for this structural class in the context of neurogenic disorder indications [2]. Its core scaffold—a 2,4-dichloro benzamide linked via an amide bond to a thiazole ring—is structurally distinct from the 4-phenylthiazole sulfamoyl benzamidothiazoles explored as NF-κB pathway modulators [3].

Why 2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide Cannot Be Casually Substituted: Structural Determinants of Functional Specificity


The compound occupies a narrow structural niche that resists simple analog substitution. Removal of the 5-sulfamoyl group yields 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide—a compound crystallographically characterized [1] but lacking the hydrogen-bond donor/acceptor capacity of the sulfamoyl NH and S=O motifs, which are known to be critical for target engagement in sulfamoyl benzamide series [2]. Conversely, the structurally related but scaffold-divergent sulfamoyl benzamidothiazoles reported by Shukla et al. (2021) bear a 4-phenylthiazole rather than a direct thiazol-2-yl amide, and their NF-κB activity is exquisitely sensitive to phenyl substitution pattern—mono-methyl or para-substituted analogs lose all activity [2]. Within the Bayer P2X3 patent family, the N-isopropyl sulfamoyl substituent differentiates this compound from analogs bearing N,N-dialkyl, cycloalkyl, or heterocycloalkyl sulfamoyl groups, each of which may exhibit distinct steric, lipophilic, and pharmacokinetic profiles [3]. These cumulative differences mean that neither simpler benzamide-thiazoles nor alternative sulfamoyl benzamide scaffolds can be assumed to replicate the biological behavior of this precise chemotype.

2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Quantitative Differentiation Evidence


Structural Differentiation: 5-Sulfamoyl Group Confers Additional H-Bond Capacity Absent in the Des-Sulfamoyl Analog

The target compound contains a 5-(propan-2-ylsulfamoyl) substituent, contributing one sulfonamide NH hydrogen-bond donor and two S=O hydrogen-bond acceptors. In contrast, the closest characterized simplified analog, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, lacks any sulfamoyl group entirely [1]. This addition increases the molecular weight from 273.14 to 394.29 g/mol (+121.15 Da) and adds three heteroatom-based H-bonding sites. In the sulfamoyl benzamidothiazole NF-κB series, the sulfonamide NH and its N-substituent were identified as critical pharmacophoric elements; replacement with piperazine abolished activity, while N,N-dialkyl chain length modulated potency [2]. This class-level evidence indicates that the sulfamoyl moiety is not a silent structural feature but a determinant of biological activity.

Medicinal chemistry Structure-activity relationships Target engagement

P2X3 Receptor Antagonist Class Membership: Patent-Defined Therapeutic Differentiation from NF-κB-Targeted Sulfamoyl Benzamidothiazoles

The compound falls within the generic Formula (I) of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family [1], which claims compounds as P2X3 receptor antagonists for neurogenic disorders. This is a mechanistically distinct target from the NF-κB pathway addressed by the Shukla et al. sulfamoyl benzamidothiazole series [2]. In the Bayer patent, P2X3 homomeric selectivity is explicitly prioritized over P2X2/3 heteromeric blockade to avoid taste-disturbance side effects observed with non-selective antagonists such as AF-219 in Phase II trials [1]. The N-isopropyl sulfamoyl substituent differentiates this compound from N,N-dialkyl or cycloalkyl sulfamoyl variants within the same patent genus, which may exhibit altered P2X3 vs. P2X2/3 selectivity profiles.

P2X3 antagonism Neurogenic pain Purinoceptor pharmacology

Sulfamoyl N-Isopropyl Substituent: Steric and Lipophilic Differentiation from N,N-Dialkyl Analogs Within the Bayer Patent Genus

The propan-2-yl (isopropyl) group on the sulfamoyl nitrogen imparts distinct steric and lipophilic properties compared to other R² substituents claimed in the Bayer P2X3 patent [1]. The isopropyl group is a secondary alkyl substituent with a Charton steric parameter (ν) of approximately 0.76 and a π hydrophobicity constant of approximately 1.53 [2]. In contrast, N,N-diethyl or N,N-dipropyl sulfamoyl analogs within the same patent genus introduce two alkyl chains, increasing steric bulk and lipophilicity (estimated π ≈ 2.0 for diethyl; ≈ 3.0 for dipropyl). In the structurally related sulfamoyl benzamidothiazole NF-κB series, N,N-dibutyl substitution abolished activity, while N-ethyl-N-propyl was tolerated, demonstrating that sulfamoyl N-substituent size directly impacts bioactivity [3]. Mono-isopropyl thus occupies an intermediate steric/lipophilic space distinct from both smaller (N-methyl) and larger (N,N-dialkyl, N-cyclohexyl) variants.

Pharmacokinetics Lipophilicity Steric parameters

2,4-Dichloro Substitution Pattern on the Benzamide Ring: A Key Determinant Differentiating from Mono-Chloro or Non-Chlorinated Analogs

The 2,4-dichloro substitution on the central benzamide ring is a specific feature that differentiates this compound from mono-chloro, non-halogenated, or alternative dihalo-substituted analogs within the sulfamoyl benzamide class. In the 2,4-dichloro-5-sulfamoylbenzoic acid series, the 2,4-dichloro pattern was essential for carbonic anhydrase inhibitory activity, with related compounds such as lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) showing clinically relevant diuretic effects [1]. The 2,4-dichloro pattern also increases the electron deficiency of the aromatic ring (Hammett σₘ for Cl = 0.37; cumulative effect of two Cl substituents alters ring electronics), which can influence amide bond stability and π-stacking interactions with target proteins. In the Bayer P2X3 patent, R¹ is defined as halogen or C₁-C₄-alkyl optionally substituted with 1–5 halogen atoms, indicating that the halogen substitution pattern on the benzamide ring is a variable that can be optimized for potency and selectivity [2].

Halogen bonding Metabolic stability Aryl substitution SAR

Thiazol-2-yl Amide Connectivity vs. 4-Phenylthiazole Scaffolds: Conformational and Pharmacophoric Divergence

The target compound connects the benzamide carbonyl directly to the 2-amino position of the thiazole ring (thiazol-2-yl amide), whereas the sulfamoyl benzamidothiazoles characterized by Shukla et al. feature a 4-phenylthiazole linked via an amide to a sulfamoyl benzamide [1]. This connectivity difference has profound implications: in the Shukla series, replacement of the 4-phenylthiazole with imidazole, pyridine, or thiadiazole abolished NF-κB activity, and even shifting the phenyl to the 5-position of the thiazole (compound 18e) resulted in complete loss of activity [1]. These data demonstrate that the position and nature of the thiazole substitution are non-negotiable for biological activity in that series. The Bayer scaffold's thiazol-2-yl amide connectivity, combined with the 5-sulfamoyl benzamide, represents a distinct pharmacophoric arrangement that cannot be accessed by the 4-phenylthiazole scaffold [2].

Scaffold hopping Conformational analysis Bioisosterism

Optimal Application Scenarios for 2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide Based on Evidence


P2X3 Purinoceptor Tool Compound Development and Pain Pathway Research

Based on the compound's inclusion within the Bayer P2X3 antagonist patent genus [1], it is positioned as a candidate for tool compound development targeting homomeric P2X3 receptors. The isopropyl sulfamoyl substituent offers a balanced steric and lipophilic profile that avoids the bulk of N,N-dialkyl or N-cyclohexyl analogs, potentially preserving P2X3 affinity while minimizing P2X2/3 heteromer blockade—a selectivity imperative established by the taste-disturbance liability of non-selective P2X3 antagonists in clinical trials [1]. Researchers studying ATP-gated ion channel pharmacology or neurogenic pain mechanisms may find this compound useful for structure-activity exploration within the P2X3 chemical space, particularly where sulfamoyl N-substituent effects on subtype selectivity are being interrogated.

Comparative Medicinal Chemistry: Benchmarking Sulfamoyl Benzamide-Thiazole Scaffolds Across Target Classes

This compound serves a distinct role in comparative medicinal chemistry studies that aim to map chemotype-target relationships across the sulfamoyl benzamide-thiazole landscape. Unlike the NF-κB-active 4-phenylthiazole sulfamoyl benzamidothiazoles [2], this compound's thiazol-2-yl amide architecture directs it toward the P2X3 purinergic target space. Procurement for systematic cross-target profiling enables delineation of which structural features (thiazole connectivity, sulfamoyl position, halogen substitution) drive target selectivity between ion channels and transcription factor pathways. The crystallographically characterized des-sulfamoyl analog [3] provides a convenient negative control for assessing the contribution of the 5-sulfamoyl group to any observed biological activity.

Physicochemical Property Benchmarking for Sulfamoyl Benzamide Lead Optimization

With a molecular weight of 394.29 g/mol, 2 H-bond donors, and 5 H-bond acceptors [4], this compound occupies favorable oral drug-like chemical space (Lipinski compliance: MW < 500, HBD ≤ 5, HBA ≤ 10). Its N-isopropyl sulfamoyl group provides an intermediate logP contribution (π ≈ 1.53) relative to smaller N-methyl or larger N,N-dialkyl variants [5], making it a useful reference point for lead optimization programs that seek to balance potency with favorable ADME properties. Procurement for use as a physiochemical benchmark in sulfamoyl benzamide series allows medicinal chemistry teams to calibrate the impact of sulfamoyl N-substituent modifications on solubility, permeability, and metabolic stability without synthesizing an entire analog set de novo.

Patent Landscape Analysis and Freedom-to-Operate Assessment

As a compound falling within the generic claims of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family (US2018/0072713 A1) [1], this specific chemotype is relevant to intellectual property and freedom-to-operate analyses in the P2X3 antagonist field. Organizations conducting due diligence on purinergic receptor modulator programs may require this compound as a reference standard to evaluate the breadth of existing patent claims, assess design-around strategies, or prepare patent challenges. The specific combination of 2,4-dichloro substitution with 5-isopropylsulfamoyl and thiazol-2-yl amide represents a distinct Markush embodiment whose procurement enables experimental confirmation of patent scope boundaries.

Quote Request

Request a Quote for 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.